4-Chloro-2-nitrobenzonitrile physical properties
4-Chloro-2-nitrobenzonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrobenzonitrile is an organic compound that serves as a key intermediate in various industrial syntheses, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a nitrile group, imparts specific reactivity that makes it a versatile building block.[2] A thorough understanding of its physical properties is fundamental for its handling, application in reaction design, and for ensuring safety and quality control in research and development.
This guide provides a detailed overview of the core physical properties of 4-Chloro-2-nitrobenzonitrile, presents generalized experimental protocols for their determination, and illustrates the relationships between these properties.
Quantitative Physical Properties
The physical characteristics of 4-Chloro-2-nitrobenzonitrile have been determined by various analytical methods. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-2-nitrobenzonitrile | [2][3] |
| CAS Number | 34662-32-3 | [2][3][4][5][6] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][3][4][7] |
| Molecular Weight | 182.56 g/mol | [2][3][4] |
| Appearance | Yellow to brown solid/powder | [1][2][6] |
| Melting Point | 95-101 °C | [2][5][6][8] |
| Boiling Point | 313.5 ± 27.0 °C (Predicted) | [2][8] |
| Density | 1.47 - 1.5 g/cm³ | [2][4][8] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) and acetone.[1] | |
| Flash Point | 143.4 ± 23.7 °C / Not applicable | [4] |
| Refractive Index | 1.599 | [4] |
Note: Discrepancies exist in the reported literature for some values. For instance, one source reports a melting point of 146-150°C and a boiling point of 353.8°C, which deviates significantly from other sources.[1] Similarly, the flash point is reported as both not applicable and as 143.4 °C.[4] The values presented in the table reflect the more commonly cited ranges.
Experimental Protocols
Melting Point Determination (Capillary Method)
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.
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Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of 4-Chloro-2-nitrobenzonitrile.
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Procedure:
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A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
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Boiling Point Determination (Distillation Method)
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
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A sample of 4-Chloro-2-nitrobenzonitrile is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
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The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
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The flask is heated gently. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.
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The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the liquid, is the boiling point at the given atmospheric pressure.
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Density Determination (Pycnometer Method)
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Principle: Density is the mass of a substance per unit volume.
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Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance.
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Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with the sample (if molten) or a solution of known concentration, ensuring no air bubbles are trapped, and weighed again (m₂).
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The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).
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The density of the sample is calculated using the weights and the known density of the reference liquid.
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Solubility Assessment
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Principle: This qualitative or quantitative assessment determines the extent to which a solute (4-Chloro-2-nitrobenzonitrile) dissolves in a solvent.
-
Procedure:
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A small, measured amount of the compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, acetone).
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The mixture is agitated (e.g., by vortexing) at a constant temperature.
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Observations are made to determine if the solid dissolves completely, partially (sparingly soluble), or not at all (insoluble).
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For quantitative analysis, incremental amounts of the solute are added until saturation is reached, and the concentration is then determined.
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Logical Relationships of Physical Properties
The physical properties of a chemical compound are interconnected and determined by its molecular structure. The following diagram illustrates the logical hierarchy, starting from the fundamental composition to its macroscopic physical characteristics.
Caption: Relationship between molecular properties and physical constants.
Spectral Data
Spectral analysis provides insight into the molecular structure of 4-Chloro-2-nitrobenzonitrile. While raw spectral data is extensive, key available information includes:
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¹H NMR Spectroscopy: Data is available which can be used to confirm the positions of the hydrogen atoms on the aromatic ring.[3]
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Infrared (IR) Spectroscopy: IR spectra are available and would show characteristic absorption bands for the nitrile (C≡N), nitro (NO₂), and C-Cl functional groups.[3]
This technical guide serves as a foundational resource for professionals working with 4-Chloro-2-nitrobenzonitrile, providing essential data and procedural context for its effective and safe utilization.
References
- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-2-nitrobenzonitrile | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-2-nitrobenzonitrile | 34662-32-3 [chemicalbook.com]
- 6. 4-chloro-2-nitro-benzonitrile - Sarex Fine [sarex.com]
- 7. 4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-Chloro-2-nitrobenzonitrile CAS#: 34662-32-3 [chemicalbook.com]
